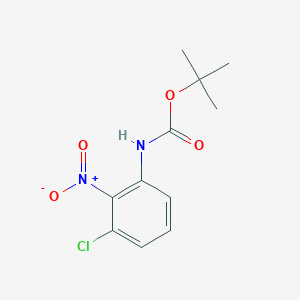![molecular formula C7H6N2O B113926 6h-Pyrrolo[3,4-b]pyridin-5-ol CAS No. 1314902-34-5](/img/structure/B113926.png)
6h-Pyrrolo[3,4-b]pyridin-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6H-Pyrrolo[3,4-b]pyridin-5-ol is a heterocyclic compound with the molecular formula C7H6N2O. It is a nitrogen-containing compound that features a pyrrole ring fused to a pyridine ring.
Mechanism of Action
Target of Action
It’s known that pyrrolopyrazine derivatives, a group to which this compound belongs, have exhibited a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Pharmacokinetics
The compound has a predicted boiling point of 3979±220 °C, a density of 1434±006 g/cm3, and a pKa of 682±030 . These properties could impact its bioavailability.
Biochemical Analysis
Biochemical Properties
It is known that nitrogen-containing heterocycles like 6h-Pyrrolo[3,4-b]pyridin-5-ol can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is likely to be complex and could involve hydrogen bonding, π-stacking-type interactions, and hydrophobic interactions .
Cellular Effects
Some studies suggest that similar compounds can have significant effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been observed that certain concentrations of similar compounds can have an antiproliferative effect on various cell lines .
Molecular Mechanism
The molecular mechanism of action of this compound is not clearly recognized. It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
It is likely that it interacts with various enzymes or cofactors, and could potentially affect metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the synthetic routes for 6H-Pyrrolo[3,4-b]pyridin-5-ol involves the Ugi-Zhu three-component reaction (UZ-3CR). This method couples in a one-pot manner to a cascade process that includes N-acylation, aza Diels-Alder cycloaddition, decarboxylation, and dehydration. The reaction is typically carried out using ytterbium triflate as a catalyst, toluene as a solvent, and microwaves as a heat source. The overall yields for this synthesis range from 20% to 92% .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the Ugi-Zhu three-component reaction provides a scalable approach that could potentially be adapted for industrial use.
Chemical Reactions Analysis
Types of Reactions
6H-Pyrrolo[3,4-b]pyridin-5-ol can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into more reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions can be facilitated by reagents like halogens and alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce more reduced forms of the compound.
Scientific Research Applications
6H-Pyrrolo[3,4-b]pyridin-5-ol has several scientific research applications:
Medicinal Chemistry: It is used in the synthesis of various bioactive molecules and potential drug candidates.
Materials Science: The compound’s unique structure makes it useful in the development of new materials with specific properties.
Biology: It is employed in biological studies to understand its effects on different biological systems.
Industry: The compound can be used in the production of specialized chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- Pyrrolo[1,2-a]pyrazine
- 5H-Pyrrolo[2,3-b]pyrazine
- 6H-Pyrrolo[3,4-b]pyrazine
Uniqueness
6H-Pyrrolo[3,4-b]pyridin-5-ol is unique due to its specific structure, which combines a pyrrole ring with a pyridine ring. This structure imparts distinct chemical and biological properties that differentiate it from other similar compounds .
Properties
IUPAC Name |
6H-pyrrolo[3,4-b]pyridin-5-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O/c10-7-5-2-1-3-8-6(5)4-9-7/h1-4,9-10H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJJYOIFBOGQDBR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NC=C2N=C1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,7-Diazaspiro[3.5]nonan-2-one](/img/structure/B113853.png)
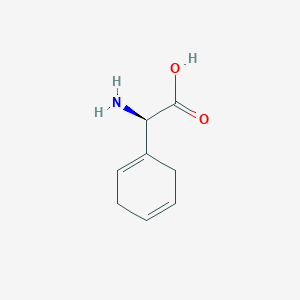
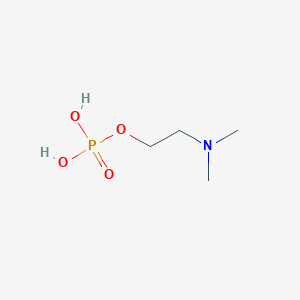


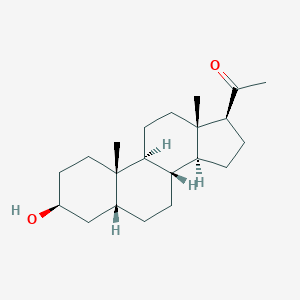




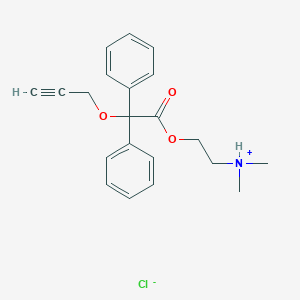
![rel-Diexo-3-(9-h-fluoren-9-ylmethoxycarbonylamino)-7-oxa-bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B113987.png)
